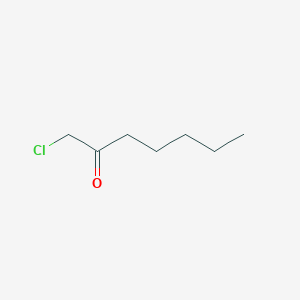

1-chloroheptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-chloroheptan-2-one is an organic compound with the molecular formula C7H13ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the second carbon of a heptanone chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-chloroheptan-2-one can be synthesized through several methods. One common approach involves the chlorination of 2-heptanone. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-2-heptanone may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1-chloroheptan-2-one undergoes various chemical reactions, including:

Substitution: The chlorine atom in 1-chloro-2-heptanone can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form 2-heptanone.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

Substitution: Aqueous sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed:

Reduction: 1-chloro-2-heptanol.

Substitution: 2-heptanone.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-Chloroheptan-2-one serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Chiral Compounds : It can be utilized in the preparation of chiral building blocks, which are essential in the pharmaceutical industry for the development of enantiomerically pure drugs.

- Precursor for Other Chemicals : This compound can act as a precursor to synthesize various other compounds, including more complex ketones and alcohols.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for active pharmaceutical ingredients (APIs). Notable applications include:

- Antibiotics and Antiviral Agents : Research indicates that derivatives of this compound can lead to the development of novel antibiotics and antiviral agents by modifying its structure to enhance biological activity.

- Anti-inflammatory Drugs : Some studies have explored its role in synthesizing anti-inflammatory compounds, leveraging its reactivity to create new therapeutic agents.

Agrochemical Applications

In agrochemicals, this compound has been investigated for its potential use as:

- Pesticide Intermediates : The compound can be used as a building block for synthesizing pesticides, helping to enhance crop protection against pests.

- Herbicides : Researchers are exploring its application in developing herbicides that target specific weeds while minimizing environmental impact.

Case Study 1: Synthesis of Chiral Ketones

A study published in the Journal of Organic Chemistry demonstrated the use of this compound in synthesizing chiral ketones. The researchers reported high yields and enantiomeric excess when employing asymmetric synthesis techniques involving this compound as a starting material.

Case Study 2: Development of Antiviral Agents

In another study focusing on antiviral drug development, researchers modified this compound to create derivatives with enhanced activity against viral infections. The findings indicated that specific modifications led to compounds with significantly improved efficacy compared to existing antiviral drugs.

Case Study 3: Pesticide Development

A recent investigation into pesticide formulations highlighted the utility of this compound as an intermediate. The study showcased how altering its structure could yield effective herbicides with reduced toxicity profiles for non-target organisms.

Mecanismo De Acción

The mechanism of action of 1-chloro-2-heptanone involves its interaction with specific molecular targets. For example, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of 1-chloro-2-heptanol . The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions .

Comparación Con Compuestos Similares

2-Heptanone: A ketone with a similar structure but without the chlorine atom.

1-Chloro-2-methylheptane: A chlorinated alkane with a similar carbon chain length.

Propiedades

Número CAS |

41055-92-9 |

|---|---|

Fórmula molecular |

C7H13ClO |

Peso molecular |

148.63 g/mol |

Nombre IUPAC |

1-chloroheptan-2-one |

InChI |

InChI=1S/C7H13ClO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 |

Clave InChI |

SNVVZCPNLVAKLC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(=O)CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.